

# In-Depth Technical Guide: Analysis of 3-(2-Methoxyphenyl)propan-1-ol

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## Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propan-1-ol

Cat. No.: B083760

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a publicly available, experimentally determined crystal structure for **3-(2-Methoxyphenyl)propan-1-ol** has not been deposited in crystallographic databases or published in peer-reviewed literature. The following guide is therefore presented as a comprehensive framework for the analysis of this compound, detailing the requisite experimental protocols and data presentation formats that would be utilized should a crystal structure be determined. The quantitative data herein is illustrative, based on typical values for similar organic compounds, and should not be considered as experimentally verified data for **3-(2-Methoxyphenyl)propan-1-ol**.

## Introduction

**3-(2-Methoxyphenyl)propan-1-ol** is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and predicting its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid. This guide outlines the comprehensive analytical workflow for the characterization of **3-(2-Methoxyphenyl)propan-1-ol**, with a primary focus on its hypothetical crystal structure analysis.

## Physicochemical Properties

A summary of the known and predicted properties of **3-(2-Methoxyphenyl)propan-1-ol** is presented below.

| Property          | Value  | Source          |
|-------------------|--|-----------------|
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> O <sub>2</sub> | PubChem         |
| Molecular Weight  | 166.22 g/mol                                   | PubChem         |
| CAS Number        | 10493-37-5                                     | ChemicalBook[1] |
| Boiling Point     | 271.2 °C                                       | Biosynth[2]     |
| XlogP (predicted) | 2.3  | PubChemLite[3]  |

## Experimental Protocols

### Single-Crystal X-ray Diffraction

The determination of the crystal structure of **3-(2-Methoxyphenyl)propan-1-ol** would require the following detailed experimental protocol.[4]

**Crystal Growth:** High-quality single crystals are a prerequisite for X-ray diffraction studies. A common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

- **Solvent Selection:** The compound's solubility should be tested in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetone). A solvent in which the compound is moderately soluble is ideal.
- **Solution Preparation:** Prepare a nearly saturated solution of **3-(2-Methoxyphenyl)propan-1-ol** in the chosen solvent at room temperature.
- **Crystallization:** The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

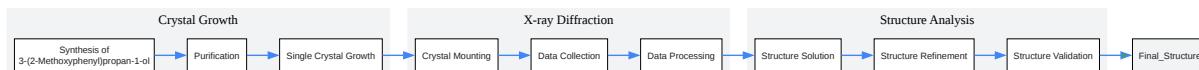
**Data Collection:**

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., CCD or CMOS).
- Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

#### Structure Solution and Refinement:

- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, anisotropic displacement parameters, and occupancies. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

The workflow for this process is illustrated in the diagram below.



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Diagram 1: Experimental workflow for single-crystal X-ray diffraction.

## Spectroscopic Analysis

To complement the diffraction data and confirm the chemical identity of the bulk material, the following spectroscopic analyses would be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR: Acquire the proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).
- $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.
- Data Acquisition: The FT-IR spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Analysis: The presence of characteristic absorption bands for functional groups such as O-H (alcohol), C-O (ether), aromatic C-H, and the benzene ring substitution pattern are analyzed. For ortho-substituted benzene rings, a characteristic C-H wagging peak is expected between 770 and  $735\text{ cm}^{-1}$ .<sup>[2]</sup>

## Hypothetical Crystal Structure Data

The following table presents a hypothetical set of crystallographic data for **3-(2-Methoxyphenyl)propan-1-ol**, based on typical values for small organic molecules.

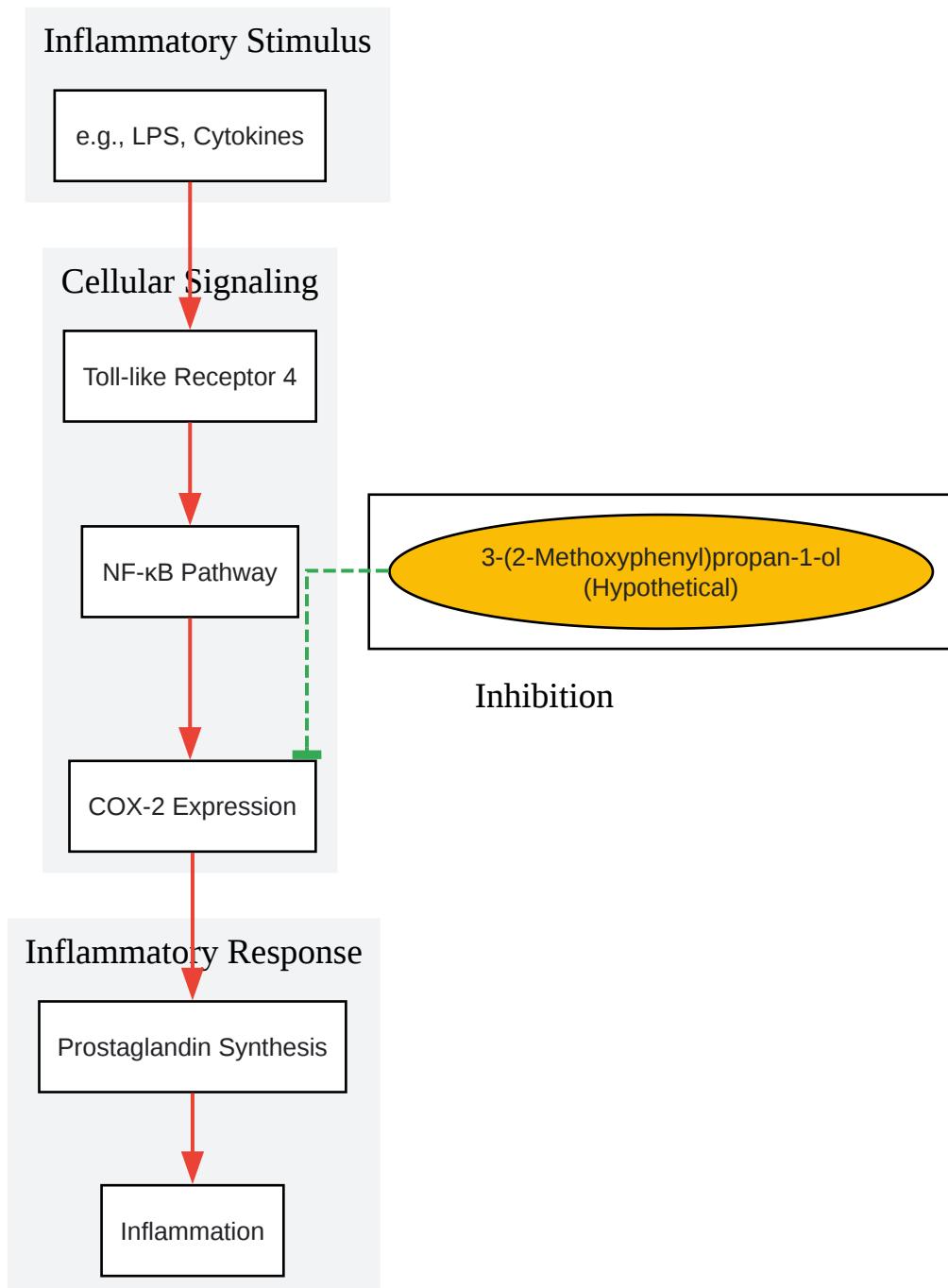
| Parameter                                  | Hypothetical Value      |
|--|-------------------------|
| Crystal System                             | Monoclinic              |
| Space Group                                | P2 <sub>1</sub> /c      |
| a (Å)                                      | 10.123                  |
| b (Å)                                      | 5.432                   |
| c (Å)                                      | 18.765                  |
| α (°)                                      | 90                      |
| β (°)                                      | 98.45                   |
| γ (°)                                      | 90                      |
| Volume (Å <sup>3</sup> )                   | 1020.5                  |
| Z  | 4                       |
| Density (calculated) (g/cm <sup>3</sup> )  | 1.082                   |
| Absorption Coefficient (mm <sup>-1</sup> ) | 0.075                   |
| F(000)                                     | 360                     |
| Crystal Size (mm <sup>3</sup> )            | 0.25 x 0.20 x 0.15      |
| Theta range for data collection (°)        | 2.5 to 28.0             |
| Reflections collected                      | 5678                    |
| Independent reflections                    | 2345 [R(int) = 0.034]   |
| Goodness-of-fit on F <sup>2</sup>          | 1.05                    |
| Final R indices [I>2sigma(I)]              | R1 = 0.045, wR2 = 0.123 |
| R indices (all data)                       | R1 = 0.058, wR2 = 0.135 |

## Potential Biological Activity and Signaling Pathways

While the specific biological activity of **3-(2-Methoxyphenyl)propan-1-ol** is not extensively documented, related methoxyphenol compounds have been reported to possess antioxidant

and antimicrobial properties.<sup>[5]</sup><sup>[6]</sup> For instance, some 2-methoxyphenols have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory pathways.<sup>[6]</sup> A potential mechanism of action could involve the scavenging of reactive oxygen species (ROS) or direct interaction with inflammatory signaling molecules.

The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by a methoxyphenyl compound with anti-inflammatory properties.

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